Unii-FL5H7dienp

概要

説明

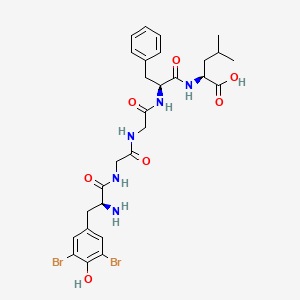

ドルテグラビル M1は、ドルテグラビルの誘導体であり、主にHIV-1感染症の治療に使用される抗ウイルス薬です。 ドルテグラビル M1はインテグレーゼ鎖転移阻害剤であり、これはHIVインテグレーゼ酵素を阻害し、ウイルスDNAが宿主細胞ゲノムに組み込まれるのを防ぐことを意味します .

科学的研究の応用

Dolutegravir M1 has a wide range of scientific research applications:

Chemistry: Used in the development of new synthetic methods and reaction mechanisms.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Medicine: Primarily used in the treatment of HIV-1 infections.

Industry: Employed in the production of antiviral drugs and other pharmaceuticals.

作用機序

ドルテグラビル M1は、HIV-1インテグレーゼ酵素を阻害することによって効果を発揮します。この酵素は、ウイルスDNAを宿主細胞ゲノムに組み込む役割を果たし、HIV複製サイクルにおいて重要なステップです。 ドルテグラビル M1は、インテグレーゼ酵素の活性部位に結合することによって、鎖転移ステップを阻害し、ウイルスDNAの組み込みを防ぎ、それによってウイルス複製を阻害します .

生化学分析

Biochemical Properties

Unii-FL5H7dienp functions as an integrase inhibitor, targeting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication process . By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby suppressing viral replication. The compound interacts with the integrase enzyme through binding interactions that inhibit its activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly those infected with HIV-1. It influences cell function by inhibiting the integration of viral DNA into the host genome, which is crucial for viral replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the suppression of viral replication and the management of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome . The inhibition of integrase activity disrupts the viral replication cycle, leading to a decrease in viral load and the suppression of HIV-1 infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, the compound’s inhibitory effects on the integrase enzyme remain consistent, contributing to its effectiveness in managing HIV-1 infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the integrase enzyme and suppresses viral replication . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an integrase inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of antiviral agents . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in treating HIV-1 infection .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects . The compound’s distribution is crucial for its ability to reach target cells and exert its inhibitory effects on the integrase enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on the integrase enzyme . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This localization is essential for the compound’s effectiveness in inhibiting viral replication and managing HIV-1 infection .

準備方法

ドルテグラビル M1の調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つは、高速ホモジナイゼーションとプローブソニケーション技術の使用を含みます。 製剤プロセスには、ソリュプラスなどの界面活性剤を使用してナノサスペンションを作成することが含まれ、これは薬物の溶解度とバイオアベイラビリティを大幅に改善します . 工業生産方法は、多くの場合、反応時間を短縮し、収率を向上させる連続フロー化学を採用しています .

化学反応の分析

類似化合物との比較

ドルテグラビル M1は、インテグレーゼ鎖転移阻害剤として知られる薬物のクラスに属しています。類似の化合物には次のようなものがあります。

ラルテグラビル: 使用が承認された最初のインテグレーゼ阻害剤。

エルビテグラビル: 有効にするために薬理的なブーストが必要です。

ビクテグラビル: 作用機序はドルテグラビル M1に似ていますが、薬物動態特性が異なります。

カボテグラビル: 経口剤と長期間作用する注射剤の両方で提供されます. ドルテグラビル M1は、その高い効力、最小限の薬物相互作用、優れた耐容性においてユニークです.

特性

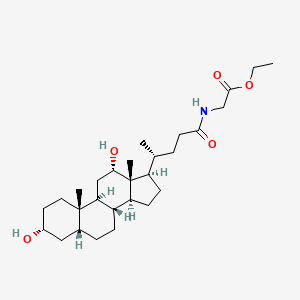

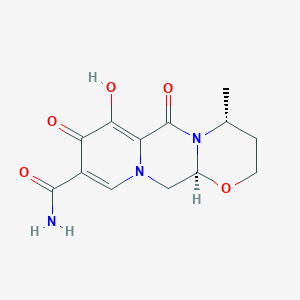

IUPAC Name |

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWJQXSCJOCL-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-26-2 | |

| Record name | M1 of dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M1 OF DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)